molecular formula C15H13NO3S B15283064 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile

6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile

Cat. No.: B15283064
M. Wt: 287.3 g/mol
InChI Key: BVNAIKKJMXBBDM-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and various functional groups including a methoxyphenyl group, a methyl group, a methylsulfanyl group, and a carbonitrile group

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then subjected to cyclization with sulfur and a suitable catalyst to form the pyran ring. The reaction conditions typically involve heating under reflux and the use of solvents such as ethanol or methanol .

Chemical Reactions Analysis

6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in neurotransmission. It can also interact with DNA and proteins, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and its structural features play a crucial role in its biological activity .

Comparison with Similar Compounds

6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-methyl-4-methylsulfanyl-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C15H13NO3S/c1-9-13(10-4-6-11(18-2)7-5-10)19-15(17)12(8-16)14(9)20-3/h4-7H,1-3H3

InChI Key

BVNAIKKJMXBBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)C(=C1SC)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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